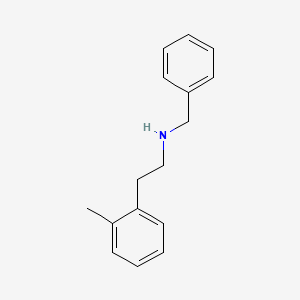
N-(4-Chlorophenethyl)-4-propoxyaniline
Vue d'ensemble
Description
N-(4-Chlorophenethyl)-4-propoxyaniline, also known as 4-chlorophenethyl-4-propoxyaniline, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a derivative of aniline, a primary aromatic amine, and is composed of a phenyl ring with a chlorine atom attached to the fourth carbon atom and a propoxy group attached to the nitrogen atom of the aniline. This compound has been investigated for its unique properties and potential applications in a variety of fields, including biochemistry, pharmacology, and toxicology.
Applications De Recherche Scientifique
Photodegradation Studies
N-(4-Chlorophenethyl)-4-propoxyaniline and its derivatives have been investigated in photodegradation studies. Abdelhaleem and Chu (2017) explored the photodegradation of 4-chlorophenoxyacetic acid using N-doped TiO2 under visible LED light, revealing a promising process in terms of mineralization of similar compounds (Abdelhaleem & Chu, 2017).
Electrochemical Analysis
Keivani, Shabani-Nooshabadi, and Karimi-Maleh (2017) developed a voltammetric sensor using NiO nanoparticles and a novel catechol derivative for analyzing pollutants like 4-chlorophenol, which is structurally similar to this compound (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).
Polymer Synthesis and Applications
Shahhosseini et al. (2016) synthesized a novel polymer based on aniline derivatives, demonstrating its potential for use in dye-sensitized solar cells, indicating potential applications of this compound in similar contexts (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Catalytic and Degradation Applications
Jin et al. (2018) investigated a catalyst system for the degradation of 4-chlorophenol, which could imply similar applications for this compound in environmental remediation processes (Jin, Chen, Shen, Guo, Chen, & Tian, 2018).
Spectroscopic Studies
Spectroscopic studies by Finazzi et al. (2003) on substituted N-phenoxyethylanilines provide insights into the vibrational, geometrical, and electronic properties of compounds structurally related to this compound (Finazzi, Piovoso, Massa, Jubert, Romanelli, Jios, & Autino, 2003).
Cross-Coupling Reactions
Ruiz-Castillo and Buchwald (2016) reviewed Pd-catalyzed cross-coupling reactions for synthesizing aniline derivatives, highlighting techniques potentially applicable to this compound (Ruiz-Castillo & Buchwald, 2016).
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-2-13-20-17-9-7-16(8-10-17)19-12-11-14-3-5-15(18)6-4-14/h3-10,19H,2,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFMFNSPWCFWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



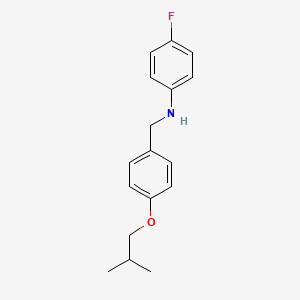
![N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1385300.png)
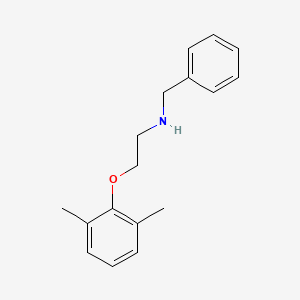
![N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine](/img/structure/B1385305.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385306.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B1385307.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine](/img/structure/B1385308.png)
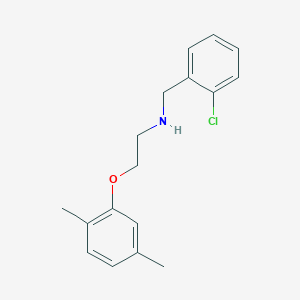
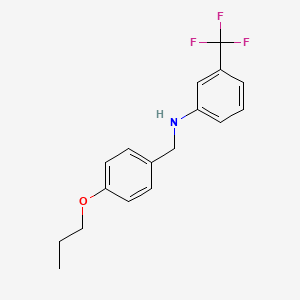
methanamine](/img/structure/B1385311.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385313.png)
-methanamine](/img/structure/B1385314.png)
![3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385315.png)
